Structure Elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: A Technical Guide
Structure Elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: A Technical Guide
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the precise structural characterization of novel chemical entities is a cornerstone of both safety and efficacy. Heterocyclic compounds, which form the scaffold of a significant portion of pharmaceuticals, present unique analytical challenges and opportunities.[1][2] This guide provides an in-depth, technical framework for the structure elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a molecule featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety. Such motifs are of significant interest in medicinal chemistry.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, step-by-step format in favor of a logical, causality-driven narrative that mirrors the scientific process. We will explore the synergistic application of modern analytical techniques, from fundamental spectroscopic analysis to advanced two-dimensional nuclear magnetic resonance and definitive crystallographic methods. The core philosophy is one of self-validating protocols, where each experimental choice is justified and each piece of data contributes to a cohesive and unambiguous structural assignment.
Initial Assessment: Foundational Spectroscopic Analysis
The first phase of structure elucidation involves a broad-strokes characterization of the molecule to confirm its elemental composition and key functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[6] For Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (Molecular Formula: C₁₁H₁₄BrN₃O₂), high-resolution mass spectrometry (HRMS) is the technique of choice for obtaining an accurate mass measurement.[7]
Expected High-Resolution Mass Spectrometry Data
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 300.0348 |
| [M+Na]⁺ | 322.0167 |
Note: The presence of bromine would be readily identifiable by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass calculated for the expected molecular formula (C₁₁H₁₄BrN₃O₂). The deviation should be within a few parts per million (ppm) to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1600-1450 | C=N, C=C (aromatic) | Stretching |
| ~1250-1050 | C-O (ester) | Stretching |
| ~1200-1000 | C-N | Stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.
Core Elucidation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative technique for elucidating the detailed structure of organic molecules in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguously assigning the connectivity of all atoms in Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate.[9][10][11]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.5 | Singlet | 2H |
| Piperidine-H (axial, adjacent to N) | ~4.5 | Doublet of doublets | 2H |
| O-CH₃ (ester) | ~3.7 | Singlet | 3H |
| Piperidine-H (equatorial, adjacent to N) | ~3.2 | Multiplet | 2H |
| Piperidine-H (methine) | ~2.8 | Multiplet | 1H |
| Piperidine-H (axial, β to N) | ~2.0 | Multiplet | 2H |
| Piperidine-H (equatorial, β to N) | ~1.8 | Multiplet | 2H |
Note: These are predicted values and can vary based on the solvent and experimental conditions.[12][13][14]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~175 |
| Pyrimidine-C (attached to N) | ~160 |
| Pyrimidine-C (C-H) | ~158 |
| Pyrimidine-C (C-Br) | ~110 |
| O-CH₃ (ester) | ~52 |
| Piperidine-C (adjacent to N) | ~45 |
| Piperidine-C (methine) | ~40 |
| Piperidine-C (β to N) | ~28 |
Note: These are predicted values based on similar structures.[15][16]
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are crucial for establishing the connectivity between atoms.[17][18]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together different fragments of the molecule.[9][18]
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for 2D NMR based structure elucidation.
Expected HMBC Correlations for Structure Confirmation
The following table outlines key long-range correlations that would be expected in the HMBC spectrum of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, which are critical for confirming the connectivity between the pyrimidine and piperidine rings.
| Proton | Correlated Carbon(s) |
| Pyrimidine-H | Pyrimidine-C (C-Br), Pyrimidine-C (adjacent to N) |
| Piperidine-H (adjacent to N) | Pyrimidine-C (adjacent to N), Piperidine-C (methine), Piperidine-C (β to N) |
| O-CH₃ | C=O (ester) |
| Piperidine-H (methine) | C=O (ester), Piperidine-C (adjacent to N), Piperidine-C (β to N) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings.
-
HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. Use the 2D spectra to establish through-bond correlations and piece together the molecular structure.
Ultimate Confirmation: Single-Crystal X-ray Crystallography
While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[19][20][21] The ability to obtain suitable crystals is the primary prerequisite for this technique.
Logical Flow of X-ray Crystallography
Caption: The process of X-ray crystallography analysis.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Refine the atomic positions and displacement parameters to obtain the final crystal structure.
-
Structure Validation: The final structure is validated and typically reported in a standard format such as a Crystallographic Information File (CIF).
Conclusion: An Integrated Approach to Structural Certainty
The structure elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a multi-faceted process that relies on the logical integration of data from various analytical techniques. While initial spectroscopic methods like MS and FT-IR provide foundational information, the core of the elucidation lies in the comprehensive application of 1D and 2D NMR spectroscopy. Ultimately, single-crystal X-ray crystallography stands as the definitive method for structural confirmation. By following the principles and protocols outlined in this guide, researchers and scientists can confidently and accurately characterize this and other novel heterocyclic compounds, ensuring the integrity of their chemical discoveries.
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